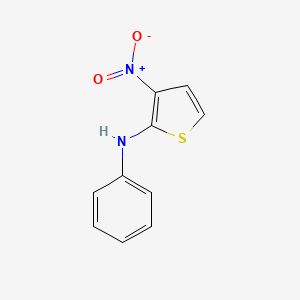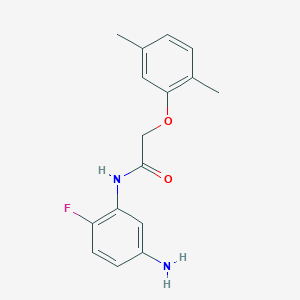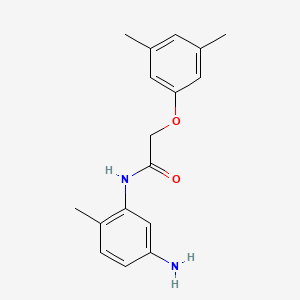
3-Nitro-N-phénylthiophène-2-amine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.
Biology: The compound exhibits diverse biological activities, making it a candidate for pharmacological studies.
Medicine: Nitrothiophenes, including 3-Nitro-N-phenylthiophen-2-amine, have shown potential as chemotherapeutic agents.
Industry: The compound can be used in the development of functional materials such as liquid crystals, nonlinear optical materials, organic solar cells, photonic polymers, and electroluminescent materials.
Mécanisme D'action
Target of Action
The compound 3-Nitro-N-phenylthiophen-2-amine contains a nitro group (-NO2) and an amine group (-NH2), both of which are reactive. The nitro group can undergo reduction to form an amine, and the amine group can react with nitrous acid to form a diazonium salt . These reactions could potentially interact with various biological targets, but the specific targets would depend on the exact biological context.
Mode of Action
The mode of action of 3-Nitro-N-phenylthiophen-2-amine would likely involve the reactivity of its nitro and amine groups. For example, the nitro group could be reduced to an amine in the presence of certain enzymes or under certain physiological conditions . The amine group could react with nitrous acid to form a diazonium salt, which could then undergo further reactions .
Biochemical Pathways
The compound could potentially affect pathways involving the metabolism of nitro compounds and amines .
Pharmacokinetics
Nitro compounds and amines can be metabolized in the body, and this metabolism could potentially affect the compound’s bioavailability .
Result of Action
The compound’s reactivity suggests that it could potentially cause various chemical modifications in biological molecules, which could in turn affect cellular functions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals could potentially influence the action, efficacy, and stability of 3-Nitro-N-phenylthiophen-2-amine . For example, the reactivity of the nitro and amine groups could be affected by pH, and the compound’s stability could be affected by temperature and light.
Analyse Biochimique
Biochemical Properties
3-Nitro-N-phenylthiophen-2-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 3-Nitro-N-phenylthiophen-2-amine and cytochrome P450 enzymes involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 3-Nitro-N-phenylthiophen-2-amine can interact with other biomolecules such as glutathione, a critical antioxidant in cellular defense mechanisms .
Cellular Effects
The effects of 3-Nitro-N-phenylthiophen-2-amine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, 3-Nitro-N-phenylthiophen-2-amine can affect gene expression and cellular metabolism. For instance, increased ROS levels can lead to the activation of transcription factors such as NF-κB, which in turn regulates the expression of genes involved in inflammation and immune responses . Furthermore, 3-Nitro-N-phenylthiophen-2-amine can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 3-Nitro-N-phenylthiophen-2-amine exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. For example, the nitro group of 3-Nitro-N-phenylthiophen-2-amine can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their function. Additionally, 3-Nitro-N-phenylthiophen-2-amine can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 3-Nitro-N-phenylthiophen-2-amine over time in laboratory settings have been studied extensively. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods, particularly in the presence of light and heat. Long-term studies have shown that 3-Nitro-N-phenylthiophen-2-amine can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These temporal effects are crucial for understanding the potential long-term impacts of this compound in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Nitro-N-phenylthiophen-2-amine vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and modulating immune responses. At high doses, 3-Nitro-N-phenylthiophen-2-amine can exhibit toxic effects, including oxidative stress, cellular damage, and adverse effects on organ function. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving 3-Nitro-N-phenylthiophen-2-amine .
Metabolic Pathways
3-Nitro-N-phenylthiophen-2-amine is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. This compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels within the cell. Additionally, 3-Nitro-N-phenylthiophen-2-amine can affect the levels of key metabolites involved in oxidative stress and inflammation, thereby modulating cellular responses to environmental stressors .
Transport and Distribution
The transport and distribution of 3-Nitro-N-phenylthiophen-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes by ATP-binding cassette (ABC) transporters, which play a critical role in its cellular uptake and distribution. Once inside the cell, 3-Nitro-N-phenylthiophen-2-amine can bind to various intracellular proteins, influencing its localization and accumulation. These interactions are essential for understanding the compound’s bioavailability and its potential effects on cellular function .
Subcellular Localization
The subcellular localization of 3-Nitro-N-phenylthiophen-2-amine is a key factor in determining its activity and function. This compound can localize to specific cellular compartments, such as the mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular metabolism and signaling. Targeting signals and post-translational modifications play a crucial role in directing 3-Nitro-N-phenylthiophen-2-amine to these compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and its potential therapeutic applications .
Méthodes De Préparation
The synthesis of 3-Nitro-N-phenylthiophen-2-amine can be achieved through a novel protocol involving the reaction of α-nitroketene N,S-aryl/alkylaminoacetals and 1,4-dithiane-2,5-diol in the presence of potassium carbonate (K2CO3) in refluxing ethanol . This method generates two carbon-carbon bonds in a single operation and proceeds through a reaction sequence comprising 2-mercaptoacetaldehyde generation, nucleophilic carbonyl addition, annelation, and elimination steps .
Analyse Des Réactions Chimiques
3-Nitro-N-phenylthiophen-2-amine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reagents such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (e.g., hydrochloric acid, HCl).
Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Comparaison Avec Des Composés Similaires
3-Nitro-N-phenylthiophen-2-amine can be compared with other similar compounds, such as:
2-Amino-3-benzoylthiophene: Known for its allosteric modulation of the A1 adenosine receptor.
Tinoridine: A non-steroidal anti-inflammatory drug.
Ranelic acid: Used as a medication for osteoporosis.
The uniqueness of 3-Nitro-N-phenylthiophen-2-amine lies in its specific combination of a nitro group and a thiophene ring, which imparts distinct chemical and biological properties .
Propriétés
IUPAC Name |
3-nitro-N-phenylthiophen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2S/c13-12(14)9-6-7-15-10(9)11-8-4-2-1-3-5-8/h1-7,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTDQMCSIKYGSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C(C=CS2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10516026 | |
| Record name | 3-Nitro-N-phenylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78399-02-7 | |
| Record name | 3-Nitro-N-phenylthiophen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10516026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinyl}methanamine](/img/structure/B1318061.png)


